![molecular formula C17H16FN5OS B12129857 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)

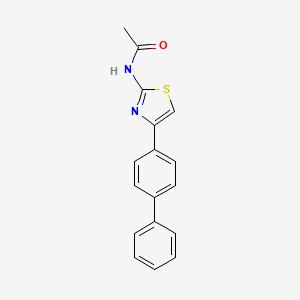

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophényl)acétamide est un composé organique synthétique caractérisé par ses groupes fonctionnels triazole et acétamide uniques

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-{[4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophényl)acétamide implique généralement plusieurs étapes :

Formation du cycle triazole : Le cycle triazole peut être synthétisé via une réaction de cyclisation impliquant l'hydrazine et un composé nitrile approprié.

Formation de l'éther thiolique : L'intermédiaire triazole est ensuite mis en réaction avec un composé thiol pour introduire le groupe sulfanyl.

Formation de l'acétamide : La dernière étape implique l'acylation du groupe amine avec du chlorure de 3-fluorophénylacétyle en conditions basiques pour former l'acétamide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe sulfanyl peut subir une oxydation pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés pour les réactions d'oxydation.

Réduction : Hydrogénation catalytique ou hydrures métalliques comme le borohydrure de sodium.

Substitution : L'halogénation peut être réalisée en utilisant des halogènes (par exemple, le brome) en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Composés aromatiques halogénés.

Applications De Recherche Scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination pour former des complexes métalliques qui agissent comme catalyseurs dans diverses réactions organiques.

Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

Biologie et médecine

Études biologiques : Il peut être utilisé dans des études pour comprendre l'interaction de composés contenant du triazole avec des cibles biologiques.

Industrie

Agriculture : Utilisation potentielle comme pesticide ou herbicide en raison de sa structure triazole bio-active.

Science des polymères : Incorporation dans les polymères pour améliorer leurs propriétés.

Mécanisme d'action

Le mécanisme d'action du 2-{[4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut se lier aux ions métalliques ou aux enzymes, modifiant leur activité. Le composé peut inhiber la fonction enzymatique en se liant au site actif ou en interagissant avec des résidus clés, affectant ainsi la voie biologique.

Mécanisme D'action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The compound may inhibit enzyme function by binding to the active site or by interacting with key residues, thereby affecting the biological pathway.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthoxyphényl)acétamide

- 2-{[4-amino-5-(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophényl)acétamide

Unicité

La présence du groupe 3-fluorophényle dans le 2-{[4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophényl)acétamide le distingue des autres composés similaires. Cet atome de fluor peut influencer de manière significative les propriétés électroniques et l'activité biologique du composé, ce qui en fait un candidat unique pour diverses applications.

Cette vue d'ensemble détaillée fournit une compréhension complète du 2-{[4-amino-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophényl)acétamide, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires

Propriétés

Formule moléculaire |

C17H16FN5OS |

|---|---|

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |

InChI |

InChI=1S/C17H16FN5OS/c1-11-5-7-12(8-6-11)16-21-22-17(23(16)19)25-10-15(24)20-14-4-2-3-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24) |

Clé InChI |

QJIMAKIEPNKGIK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)

![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)

![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)

![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)

![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)

![3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)

![N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129847.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)